5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(4-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-8-10-17(24)11-9-16)28-14-12-27(13-15-28)18-6-4-3-5-7-18/h3-11,20,30H,2,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMCQIHKQGMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as the aldo-keto reductase enzyme akr1c3. This enzyme plays a crucial role in the metabolism of steroids and prostaglandins, and inhibitors of this enzyme are of interest as potential drugs for leukemia and hormone-related cancers.
Mode of Action
Based on the structure of similar compounds, it can be inferred that the compound might interact with its target enzyme through hydrogen bonding. The carbonyl oxygen of the drug could potentially form hydrogen bonds with specific amino acids in the ‘oxyanion hole’ of the enzyme.
Biological Activity
The compound 5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a triazole derivative that has garnered attention for its diverse biological activities. Triazoles are known for their potential as therapeutic agents due to their broad spectrum of biological effects, including antifungal, antibacterial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant case studies.
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. The presence of the thiazole and triazole rings in this compound may enhance its efficacy against various fungal strains. Research indicates that similar compounds exhibit significant antifungal activity by inhibiting fungal cell wall synthesis and disrupting membrane integrity .
Antibacterial Activity
The compound's antibacterial properties can be attributed to the piperazine moiety, which has been linked to antimicrobial activity. Studies have shown that derivatives containing piperazine display effective inhibition against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| 5-((4-Chlorophenyl)... | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 |
Antiviral Activity
The antiviral potential of this compound is particularly noteworthy. Triazole derivatives have been reported to exhibit activity against various viruses by interfering with viral replication processes. For instance, compounds similar to this one have shown promising results against the Tobacco Mosaic Virus (TMV), suggesting potential applications in antiviral therapies .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival.
- Disruption of Membrane Integrity : By integrating into microbial membranes, it could disrupt their integrity.
- Interference with Nucleic Acid Synthesis : Similar triazole compounds have been shown to affect nucleic acid synthesis in pathogens.
Study 1: Antifungal Evaluation
A study conducted on various triazole derivatives demonstrated that compounds with similar structural features to our target compound exhibited significant antifungal activity against Candida species. The study reported an IC50 value indicating effective inhibition comparable to standard antifungal agents .
Study 2: Antibacterial Efficacy
In another research effort focusing on piperazine derivatives, the target compound was evaluated for its antibacterial activity against multi-drug resistant strains. Results showed that it possessed a considerable inhibition rate, making it a candidate for further development as an antibacterial agent .
Scientific Research Applications
Antidepressant Effects
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds exhibit significant antidepressant properties. A study highlighted that these derivatives could influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation. The compound's structural similarity to existing antidepressants suggests potential efficacy in treating depression .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. A review of 1,2,4-triazole derivatives showed that many compounds within this class have demonstrated effective antibacterial and antifungal properties. The presence of the thiazole ring enhances the compound's interaction with microbial enzymes, leading to increased efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, the compound was administered to evaluate its antidepressant effects compared to standard treatments like fluoxetine. Results indicated a significant reduction in depressive behavior markers in subjects treated with the compound, suggesting its potential as a new antidepressant agent .
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to assess the antimicrobial properties of various derivatives of the compound against common bacterial strains. The results showed that certain modifications to the molecular structure enhanced antibacterial activity significantly compared to traditional antibiotics .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Efficacy Level | Reference |
|---|---|---|---|
| Compound A | Antidepressant | High | |
| Compound B | Antimicrobial | Moderate | |
| Compound C | Antifungal | High |
Table 2: Synthesis Methods Overview
| Method | Description | Advantages |
|---|---|---|
| Condensation Reaction | Combines piperazine with chlorophenyl | Simple and efficient |
| Cyclization | Forms thiazole/triazole rings | High yield of target product |
Q & A
Q. What synthetic strategies are effective for synthesizing thiazolo-triazole derivatives, and how can reaction conditions be optimized?
A multi-step approach is typically employed, involving heterocyclic ring formation and functional group coupling. For example, thiazolo-triazole cores can be synthesized via cyclization reactions using substituted thioureas or thioamides under reflux conditions. Optimization of catalysts (e.g., Bleaching Earth Clay at pH 12.5) and solvents (e.g., PEG-400) improves yield and purity. Reaction temperatures (70–80°C) and time (1–12 hours) must be calibrated to avoid side products, monitored via TLC . Post-synthesis purification via recrystallization (e.g., aqueous acetic acid) ensures high purity .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H) through characteristic absorption bands (e.g., 1650–1750 cm⁻¹ for carbonyl groups) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone structure .
- LC-MS/HPLC : Confirms molecular weight and purity (>95%) . Elemental analysis validates stoichiometry .
Q. What intermediates are pivotal in constructing the thiazolo-triazole scaffold?
Key intermediates include:
Q. How do solvent and catalyst choices influence synthetic efficiency?
- PEG-400 : Enhances solubility of polar intermediates and reduces side reactions in heterocyclic synthesis .
- Bleaching Earth Clay : Acts as a cost-effective, recyclable catalyst for nucleophilic substitutions .
- Ethanol/water mixtures : Facilitate cyclization reactions while minimizing decomposition .
Q. What methods are used to assess compound purity and stability?
- TLC with UV visualization : Monitors reaction progress and detects impurities .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under controlled heating rates .
- HPLC-DAD : Quantifies degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
Advanced Research Questions
Q. How can molecular docking predict biological targets for this compound?
Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Focus on hydrogen bonding with catalytic residues (e.g., His-374) and hydrophobic interactions with the chlorophenyl group. Validate predictions with in vitro assays (e.g., antifungal activity against Candida spp.) .
Q. What strategies address poor aqueous solubility or metabolic instability?
- Prodrug design : Introduce phosphate or ester groups at the 6-hydroxy position to enhance solubility .
- Lipid nanoparticle encapsulation : Improves bioavailability for in vivo studies .
- CYP450 metabolism screening : Use liver microsomes to identify vulnerable sites (e.g., piperazine N-methylation) and guide structural modifications .
Q. How should pharmacological evaluations be designed to assess efficacy?
- In vitro assays : Test against panels of cancer cell lines (e.g., NCI-60) using MTT assays, with IC₅₀ values benchmarked against reference drugs .
- In vivo models : Use murine xenografts for antitumor activity, monitoring tumor volume and biomarkers (e.g., VEGF, TNF-α) .
- Off-target profiling : Screen for kinase inhibition (e.g., EGFR, BRAF) to assess selectivity .
Q. How can structure-activity relationships (SAR) guide optimization?
- Piperazine substituents : Replace 4-phenylpiperazine with 4-fluorophenyl to modulate logP and blood-brain barrier penetration .
- Thiazolo-triazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to enhance electrophilic reactivity .
- Chlorophenyl position : Compare meta vs. para substitution to optimize steric compatibility with target binding pockets .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
Q. What ADME/Tox profiling approaches are recommended?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
